APJ receptor agonist 5
Description
Overview of the Apelin/APJ Signaling Axis
The Apelin/APJ signaling axis, also known as the apelinergic system, is a crucial regulatory pathway in numerous physiological processes. bioscientifica.com It consists of the APJ receptor and its endogenous peptide ligands, primarily apelin and the more recently discovered ELABELA/Toddler. nih.govmdpi.com The APJ receptor, officially named Angiotensin Receptor-Like 1 (AGTRL1), was first identified in 1993 due to its structural similarity to the angiotensin II type 1 receptor (AT1R). bioscientifica.comnih.gov However, it does not bind with angiotensin II and remained an "orphan" receptor until 1998, when its primary ligand, apelin, was isolated from bovine stomach extracts. nih.govcusabio.comnih.gov
Apelin itself is derived from a 77-amino acid precursor, preproapelin, which is cleaved into several active peptide forms, such as apelin-36, apelin-17, and apelin-13 (B560349). nih.govacs.org These components of the apelinergic system are widely distributed throughout the body, with significant expression in the heart, blood vessels, lungs, kidneys, brain, and adipose tissue. cusabio.comcreative-diagnostics.comspandidos-publications.com
Activation of the APJ receptor by apelin triggers a variety of signaling pathways, often counteracting the effects of the renin-angiotensin system. cusabio.comcreative-diagnostics.com For instance, while angiotensin II causes vasoconstriction and raises blood pressure, apelin typically acts as a vasodilator, helping to lower blood pressure. cusabio.com The system's functions are diverse, including:
Cardiovascular Regulation : Modulating cardiac contractility, heart rate, and blood pressure. cusabio.comnih.gov
Fluid Homeostasis : Regulating fluid balance through effects on the central nervous system and kidneys. bioscientifica.comnih.govfrontiersin.org
Angiogenesis : Playing a role in the formation of new blood vessels. cusabio.comcdnsciencepub.com
Energy Metabolism : Influencing glucose and lipid metabolism. mdpi.comnih.gov
Significance of APJ Receptor Modulation in Biomedical Research
The widespread influence of the Apelin/APJ system makes it a significant target for therapeutic intervention in a range of diseases. nih.govnih.gov Modulating the APJ receptor holds promise for treating complex conditions where this system is dysregulated. Research has highlighted its potential role in:
Heart Failure (HF) : In patients with heart failure, APJ receptor density in the heart may be decreased, potentially limiting the beneficial effects of endogenous apelin and contributing to contractile dysfunction. nih.govnih.gov Activating the APJ receptor can improve cardiac function and output, making it an attractive target for new HF therapies. acs.orgjci.orgresearchgate.net
Hypertension and Atherosclerosis : The vasodilatory and anti-inflammatory effects of APJ activation suggest its potential in managing high blood pressure and mitigating the progression of atherosclerosis. creative-diagnostics.comspandidos-publications.comnih.gov
Metabolic Disorders : The system's involvement in energy and glucose metabolism points to its potential as a target for conditions like diabetes and obesity. creative-diagnostics.comnih.gov
Fibrosis : The apelin-APJ axis has been shown to have beneficial effects in experimental models of renal, cardiac, and pulmonary fibrosis, often by restraining the expression of pro-fibrotic factors. nih.gov
Cancer : Emerging research indicates that the Apelin/APJ axis is involved in cancer development and progression, suggesting it could be a future therapeutic target. nih.gov
The development of molecules that can precisely modulate the APJ receptor is therefore a key focus of biomedical research, offering novel strategies for these and other pathological conditions. nih.govnih.gov
Rationale for Investigating APJ Receptor Agonist 5
While the therapeutic potential of activating the APJ receptor is clear, the use of its natural ligand, apelin, is limited by its short half-life and poor stability in plasma. mdpi.comjci.orgresearchgate.net This necessitates continuous intravenous infusion for sustained therapeutic effect, which is impractical for chronic disease management. researchgate.net
This limitation has driven the search for non-peptidic, small-molecule agonists that are more stable, can be administered orally, and possess favorable pharmacokinetic properties. nih.govjci.orgnih.gov this compound is one such compound that has emerged from these research efforts. medchemexpress.comdcchemicals.com It is a potent and orally active small-molecule agonist designed to mimic the action of endogenous apelin. medchemexpress.comdcchemicals.com The primary rationale for its investigation is to overcome the therapeutic barriers of peptide-based ligands and develop a viable, long-acting drug for chronic conditions like heart failure. jci.orgmedchemexpress.com
Scope and Objectives of the Research on this compound
The research on this compound is focused on its potential as a clinical candidate for treating cardiovascular diseases, particularly heart failure. The primary objectives of its development and investigation include:
Potency and Efficacy : To confirm its high potency as an agonist of the APJ receptor, with activity comparable to or greater than the endogenous ligand, apelin-13. jci.orgmedchemexpress.com
Pharmacokinetics : To characterize its pharmacokinetic profile, ensuring it is suitable for chronic oral administration. researchgate.netmedchemexpress.comdcchemicals.com
Functional Effects : To demonstrate that it can produce robust and beneficial pharmacodynamic effects, such as improved cardiac function, in preclinical models of heart failure. medchemexpress.comdcchemicals.com
Selectivity : To ensure the compound is selective for the APJ receptor over other related receptors, such as the AT1 receptor, to minimize off-target effects. nih.gov
The overarching goal is to advance a small-molecule APJ agonist into clinical development as a novel therapy for patients with chronic heart failure. researchgate.net
Research Data on this compound
The following table summarizes key research findings related to this compound, a compound identified for its potential in treating heart failure.
| Property | Finding | Source |
| Compound Type | Potent, orally active small-molecule agonist of the apelin receptor (APJ). | medchemexpress.comdcchemicals.com |
| Potency (EC₅₀) | 0.4 nM | medchemexpress.comdcchemicals.com |
| Therapeutic Target | Apelin Receptor (APJ) | medchemexpress.comdcchemicals.com |
| Potential Indication | Heart Failure (HF) | medchemexpress.comdcchemicals.com |
| Key Research Finding | Demonstrates the ability to improve cardiac function in rodent models of heart failure. | medchemexpress.comdcchemicals.com |
| Pharmacokinetic Profile | Displays excellent pharmacokinetic profiles in preclinical studies. | medchemexpress.comdcchemicals.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H29N3O6 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
3-(2,6-dimethoxyphenyl)-2-(ethoxymethyl)-6-hydroxy-5-[(3R)-3-phenylpyrrolidine-1-carbonyl]pyrimidin-4-one |
InChI |
InChI=1S/C26H29N3O6/c1-4-35-16-21-27-24(30)22(25(31)28-14-13-18(15-28)17-9-6-5-7-10-17)26(32)29(21)23-19(33-2)11-8-12-20(23)34-3/h5-12,18,30H,4,13-16H2,1-3H3/t18-/m0/s1 |
InChI Key |
ALDWNVBPHVZZIQ-SFHVURJKSA-N |
Isomeric SMILES |
CCOCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CC[C@@H](C3)C4=CC=CC=C4)O |
Canonical SMILES |
CCOCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CCC(C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Historical Context and Developmental Landscape of Apj Receptor Agonists
Evolution of APJ Receptor Agonist Research and Discovery
The journey of APJ receptor agonist research began with the identification of the receptor itself. Initially described in 1993 as an orphan GPCR with sequence homology to the angiotensin II receptor type 1 (AT1), the APJ receptor's endogenous ligand remained unknown for several years. nih.govbioscientifica.com A pivotal breakthrough occurred in 1998 when Tatemoto and colleagues isolated a series of peptides from bovine stomach extracts, which they named "apelin" for being the APJ endogenous ligand. nih.govyoutube.com These peptides, including apelin-36, apelin-17, and apelin-13 (B560349), are all derived from a 77-amino acid precursor, pre-pro-apelin. nih.gov More recently, a second endogenous peptide agonist, named ELABELA/TODDLER, was discovered, adding another layer of complexity and opportunity to the field. nih.govresearchgate.net
Early research predominantly utilized these endogenous apelin peptides to probe the physiological functions of the APJ receptor. Studies demonstrated that acute administration of apelin could induce beneficial cardiovascular effects, such as peripheral and coronary vasodilation and increased cardiac output in patients with heart failure. nih.govjci.org However, the therapeutic potential of these native peptides was significantly hampered by their very short half-life in vivo, necessitating continuous intravenous infusion for sustained effects. jci.orgstructuretx.comnih.gov This critical limitation catalyzed a shift in research focus towards the discovery and development of more drug-like, non-peptidic small-molecule agonists with improved pharmacokinetic profiles. researchgate.netresearchgate.netnih.gov
The quest for small-molecule agonists has been a central theme in APJ receptor research over the last two decades. researchgate.net This evolution from studying endogenous peptides to designing synthetic small molecules represents a crucial step towards translating the therapeutic promise of APJ activation into viable clinical treatments for chronic diseases. structuretx.comnih.gov
Strategies Employed in the Identification and Optimization of APJ Receptor Agonist Candidates
The discovery of novel APJ receptor agonists has been propelled by a variety of strategic approaches, ranging from large-scale screening campaigns to sophisticated structure-based drug design.
High-Throughput Screening (HTS): A primary strategy for identifying novel chemical scaffolds has been high-throughput screening of large compound libraries. nih.gov For instance, the discovery of the first non-peptide small molecule APJ agonist, ML233, was the result of an HTS campaign of approximately 330,600 compounds from the Molecular Libraries Small Molecule Repository (MLSMR). nih.gov Such campaigns typically utilize cell-based functional assays that measure downstream signaling events upon receptor activation, such as the inhibition of cyclic AMP (cAMP) production or the recruitment of β-arrestin. jci.orgnih.gov
Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: Once initial "hits" are identified from screening, medicinal chemistry efforts become central to optimizing their potency, selectivity, and drug-like properties. nih.gov This involves systematic chemical modifications of the hit scaffold to understand the structure-activity relationships (SAR). acs.org For example, after identifying a pyrazole-based agonist through focused screening, subsequent SAR studies led to a 27-fold enhancement in potency, resulting in the first sub-micromolar full agonist from that series. nih.gov Similar optimization efforts have been described for other chemical series, such as pyrimidinones (B12756618) and hydroxypyridinones, leading to the identification of clinical candidates like BMS-986224. researchgate.netresearchgate.netnih.govahajournals.org
Structure-Based Drug Design: With the advent of high-resolution crystal structures of the APJ receptor, structure-based drug design has become an increasingly powerful strategy. digitellinc.com By understanding the molecular interactions between known ligands and the receptor's binding pocket, chemists can rationally design novel agonists with improved affinity and desired signaling properties. digitellinc.com This approach has been used to discover novel series of agonists, such as imidazopyrazine derivatives, by guiding the design process with computational tools like Free Energy Perturbation (FEP+). digitellinc.com
Biased Agonism: A more nuanced strategy has focused on the concept of "biased agonism," where agonists are designed to selectively activate specific downstream signaling pathways over others. structuretx.comnih.gov APJ receptor activation can trigger both G protein-dependent signaling, which is often associated with therapeutic effects, and β-arrestin recruitment, which can lead to receptor desensitization and potentially adverse effects. structuretx.comdigitellinc.comresearchgate.net By developing G protein-biased agonists, researchers aim to maximize the therapeutic benefits while minimizing undesirable effects like receptor tachyphylaxis. structuretx.comnih.gov This has led to the development of compounds like ANPA-0073, ANPA-0137, and the peptide analogue MM07, which show preferential signaling through the G protein pathway. structuretx.comnih.gov
Interactive Data Table: Strategies in APJ Agonist Discovery
| Strategy | Description | Example Compound(s) | Key Outcome |
|---|---|---|---|
| High-Throughput Screening | Screening large libraries of compounds for activity at the APJ receptor. | ML233 | Identification of novel, non-peptidic chemical scaffolds. |
| Medicinal Chemistry (SAR) | Systematic chemical modification to improve potency, selectivity, and pharmacokinetics. | Pyrazole (B372694) agonist 22, BMS-986224 | Enhanced potency and drug-like properties, leading to clinical candidates. |
| Structure-Based Design | Using the 3D structure of the receptor to rationally design ligands. | Imidazopyrazine agonist 34 | Discovery of novel chemical series with improved potency and selectivity. |
| Biased Agonism | Designing ligands that preferentially activate specific downstream signaling pathways. | ANPA-0073, ANPA-0137, MM07 | Potential for improved therapeutic window by avoiding adverse signaling pathways. |
Position of APJ Receptor Agonist 5 within the Current Agonist Portfolio
While specific data for a compound designated "this compound" is not available in the public domain, we can infer its likely position within the current agonist portfolio based on the overarching goals of ongoing research. A novel agonist entering the developmental landscape would be expected to build upon the successes and address the limitations of its predecessors.
The current portfolio of APJ receptor agonists is diverse, spanning from endogenous peptides to highly optimized small molecules and biased agonists.
Interactive Data Table: Representative APJ Receptor Agonists
| Compound Name | Compound Type | Key Characteristics | Reference |
|---|---|---|---|
| Apelin-13 | Endogenous Peptide | Potent endogenous agonist, but has a short half-life. | nih.gov |
| ELABELA | Endogenous Peptide | Second identified endogenous ligand. | nih.govresearchgate.net |
| E339-3D6 | Peptidomimetic | One of the first non-peptidic agonists described, though large and peptide-like. | nih.govacs.org |
| ML233 | Small Molecule | Identified via HTS, representing a true small molecule agonist. | nih.gov |
| CMF-019 | Small Molecule | G protein-biased agonist. | nih.govresearchgate.net |
| MM07 | Peptide Analogue | G protein-biased agonist. | nih.gov |
| AMG 986 | Small Molecule | Potent small-molecule agonist developed through medicinal chemistry. | jci.org |
| BMS-986224 | Small Molecule | Orally bioavailable agonist that advanced to clinical evaluation. | ahajournals.org |
A hypothetical "this compound" would likely be a small molecule designed for oral bioavailability, a critical feature for chronic disease management that early peptide agonists lacked. jci.orgahajournals.org Furthermore, building on the trend of biased agonism, this compound would ideally exhibit a preference for G protein signaling over β-arrestin recruitment. structuretx.comdigitellinc.com This would be intended to provide sustained therapeutic effects without the rapid receptor desensitization associated with balanced agonists. structuretx.com
Therefore, "this compound" would be positioned as a next-generation compound, aiming to combine the high potency of optimized small molecules like AMG 986 and BMS-986224 with the refined signaling profile of biased agonists like CMF-019. jci.orgnih.govahajournals.org Its development would represent a continued effort to fine-tune the pharmacological properties of APJ agonists to create a therapy with an optimal balance of efficacy and safety for chronic cardiovascular and metabolic conditions.
Molecular and Cellular Mechanisms of Apj Receptor Agonist 5
Binding Kinetics and Receptor Interaction Profile of APJ Receptor Agonist 5
The initial interaction between this compound and the APJ receptor is characterized by high-affinity binding, which is foundational to its potent biological activity. This interaction profile dictates the compound's ability to effectively compete with endogenous ligands and initiate downstream signaling.
Receptor Binding Affinity and Selectivity
This compound is a highly potent agonist, exhibiting a half-maximal effective concentration (EC50) of 0.4 nM in functional assays. diva-portal.orgnih.govdntb.gov.ua This level of potency is comparable to that of endogenous peptide ligands like apelin-13 (B560349). nih.gov High binding affinity is a critical attribute for small-molecule agonists, enabling them to effectively activate the receptor at low concentrations.
Selectivity is a crucial aspect of the pharmacological profile of any G protein-coupled receptor (GPCR) ligand. For APJ agonists, selectivity against the structurally related angiotensin II type 1 receptor (AT1R) is particularly important, as APJ shares approximately 33% sequence identity with AT1R. mdpi.com Small-molecule agonists for the APJ receptor have been developed that show high selectivity over the AT1 receptor, a key factor in avoiding off-target effects.
| Compound | Receptor | Potency (EC50) |
|---|---|---|
| This compound | APJ | 0.4 nM |
Orthosteric versus Allosteric Binding Mechanisms
Orthosteric ligands bind to the same site on a receptor as the endogenous agonist, directly competing with it. In contrast, allosteric modulators bind to a different site, altering the receptor's conformation and influencing the binding or efficacy of the orthosteric ligand. Research on similar small-molecule APJ agonists has shown that they can act as competitive ligands, displacing radiolabeled apelin-13. mdpi.com This competitive displacement is strong evidence for binding at the orthosteric site. Molecular modeling of other non-peptidic agonists further suggests that they occupy the same binding pocket as the C-terminal portion of the endogenous apelin-13 peptide, effectively mimicking its interaction with the receptor.
Intracellular Signaling Pathways Modulated by this compound
Upon binding to the APJ receptor, this compound triggers a cascade of intracellular events, primarily through G protein-dependent and β-arrestin-dependent pathways. These signaling cascades are responsible for the diverse cellular responses associated with APJ activation.
G Protein-Coupled Signaling Cascades (e.g., Gi/o, Gq/11 activation, cAMP inhibition)
The APJ receptor is canonically coupled to the inhibitory Gαi/o subunit of the heterotrimeric G protein complex. Activation of the receptor by an agonist leads to the engagement of Gαi, which in turn inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction of cAMP levels is a hallmark of APJ receptor activation and a standard method for quantifying the potency of APJ agonists. Some studies also indicate that APJ can couple to Gαq/11, which activates phospholipase C (PLC), leading to downstream protein kinase C (PKC) activation.
| Signaling Event | Effector | Outcome |
|---|---|---|
| Gαi/o Activation | Adenylyl Cyclase | Inhibition of cAMP production |
| Gαq/11 Activation | Phospholipase C (PLC) | Activation of PKC pathway |
Beta-Arrestin Recruitment and Receptor Internalization Dynamics
In addition to G protein signaling, agonist binding to the APJ receptor also promotes the recruitment of β-arrestin proteins. β-arrestins are scaffolding proteins that play a dual role: they mediate receptor desensitization and internalization, and they can also initiate their own G protein-independent signaling cascades. The recruitment of β-arrestin to the activated receptor targets it for clathrin-mediated endocytosis, a process that removes the receptor from the cell surface, leading to a temporary attenuation of signaling.
Some agonists may exhibit "biased signaling," preferentially activating either the G protein pathway or the β-arrestin pathway. This bias can have significant therapeutic implications, as the two pathways can mediate different physiological effects. For instance, G protein signaling is often associated with vasodilation and inotropy, while β-arrestin signaling has been linked to other effects, such as cardiac hypertrophy under mechanical stress. Agonists that are "balanced," like some small molecules, are equally potent in stimulating both G protein signaling and β-arrestin recruitment.
Activation of Downstream Kinase Pathways (e.g., PI3K/Akt, MAPK/ERK, eNOS)
The primary signaling pathways initiated by G protein and β-arrestin activation converge on several critical downstream kinase cascades. The activation of these kinases mediates many of the key cellular functions attributed to the apelin system.
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route activated by APJ agonists. This pathway is crucial for promoting cell survival, proliferation, and metabolic regulation.
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also stimulated following APJ activation. This pathway is primarily involved in regulating cell proliferation, differentiation, and anti-apoptotic effects.
eNOS Activation: In endothelial cells, a key outcome of APJ activation, often mediated through the PI3K/Akt pathway, is the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a potent vasodilator that plays a critical role in regulating vascular tone and blood pressure.
Cross-talk with Other Signaling Systems
There is currently no specific information available in the scientific literature detailing the cross-talk between this compound and other signaling systems. While the broader apelin/APJ system is known to interact with pathways such as the renin-angiotensin system, specific studies elucidating these interactions for this compound have not been published.
Cellular Responses Elicited by this compound
Detailed cellular response profiles for this compound are not available in the current body of scientific literature. The focus of existing research has been on the compound's systemic effects, particularly on cardiac function.
Gene Expression Modulation
Specific data on how this compound modulates gene expression is not publicly available. Research has not yet detailed its impact on the transcription of specific genes in any cell type.
Cell Proliferation and Apoptosis Modulation (in specific cell types)
There are no published studies that specifically investigate the effects of this compound on cell proliferation or apoptosis. Consequently, data on its influence on these processes in specific cell types is unavailable.
Cellular Migration and Adhesion Dynamics
The effects of this compound on cellular migration and adhesion dynamics have not been characterized in the available scientific literature.
Pre Clinical Pharmacological Characterization of Apj Receptor Agonist 5
In Vitro Functional Assays
Specific data from receptor activation assays, ligand-induced receptor internalization assays, reporter gene assays, or cell-based phenotypic screening for "APJ receptor agonist 5" are not detailed in the public domain.
Receptor Activation Assays (e.g., cAMP accumulation, calcium mobilization, GTPγS binding)
"this compound" has been reported to be a potent agonist with a half-maximal effective concentration (EC₅₀) of 0.4 nM. medchemexpress.commedchemexpress.com This value likely originates from a primary functional assay, such as a cAMP inhibition assay, which is standard for Gαi-coupled receptors like APJ. However, specific data tables and comparative results from different receptor activation assays (e.g., calcium mobilization, GTPγS binding) for this particular compound are not available.
Ligand-Induced Receptor Internalization Assays
There is no publicly available information detailing the ability of "this compound" to induce the internalization of the APJ receptor.
Reporter Gene Assays for Downstream Pathway Activation
No specific studies using reporter genes to assess the downstream signaling pathways activated by "this compound" have been published.
Cell-Based Phenotypic Screening
Information regarding the screening of "this compound" in cell-based phenotypic assays is not available in the public record.
In Vivo Efficacy Studies in Established Animal Models
While it is stated that "this compound" shows an excellent pharmacokinetic profile and improves cardiac function in a rodent heart failure model, specific details regarding these studies are not published. medchemexpress.commedchemexpress.com
Model Selection Criteria and Justification
The specific rodent model of heart failure used to evaluate "this compound" has not been publicly disclosed. medchemexpress.commedchemexpress.com Therefore, the criteria and justification for its selection are unknown.
Experimental Design and Methodological Considerations
The preclinical assessment of this compound involved a combination of in vitro and in vivo models designed to rigorously characterize its pharmacological activity and efficacy.
In Vitro Assays: The initial characterization was performed using cell-based assays to determine the compound's potency and mechanism of action at the human APJ receptor. A primary method involved a cAMP (cyclic adenosine (B11128) monophosphate) inhibition assay. nih.gov This assay measures the ability of an agonist to inhibit forskolin-stimulated cAMP production, a key downstream signaling pathway of APJ receptor activation. Chinese Hamster Ovary (CHO-K1) cells stably expressing the human APJ receptor were a common cell line used for these experiments. The potency of the compound was determined by generating dose-response curves and calculating the EC50 value, which represents the concentration required to elicit a half-maximal response.
Furthermore, receptor binding affinity was evaluated through competitive binding assays. These experiments utilized a radiolabeled form of an apelin peptide to determine the binding affinity (Ki) of this compound for the APJ receptor. nih.gov
Endpoint Measurements and Data Analysis
A range of specific endpoints were measured to quantify the effects of this compound, with data analysis focused on determining statistical significance and dose-response relationships.
In Vitro Endpoints:
EC50 (Half-maximal effective concentration): This was the primary endpoint in functional assays like the cAMP inhibition assay, indicating the potency of the agonist.
Ki (Inhibitory constant): This value, derived from competitive binding assays, reflects the binding affinity of the compound to the APJ receptor.
Data from these in vitro studies were typically analyzed using nonlinear regression to fit dose-response curves and calculate the EC50 and Ki values.
In Vivo Endpoints: In the rat heart failure models, particularly using PV loop analysis, a suite of hemodynamic parameters were measured to assess cardiac function. These included:
Cardiac Output (CO): The volume of blood pumped by the heart per minute.
Stroke Volume (SV): The volume of blood pumped from the left ventricle per beat.
Mean Arterial Pressure (MAP): The average arterial pressure during a single cardiac cycle.
Heart Rate (HR): The number of heartbeats per minute.
Statistical analysis of the in vivo data involved comparing the effects of the compound-treated group to a vehicle-treated control group. Dose-dependent effects on the measured hemodynamic parameters were a key area of investigation.
Comparative Efficacy with Existing APJ Modulators
The preclinical development of this compound involved comparing its efficacy to that of the endogenous ligand, [Pyr1]apelin-13, and other clinical-stage small-molecule agonists like BMS-986224.
This compound (compound 21) was identified as a potent agonist with an EC50 of 0.06 nM and a Ki of 0.07 nM for the human APJ receptor. medchemexpress.com In in vivo studies, it demonstrated robust pharmacodynamic efficacy in a rodent heart failure model, showing a significant and dose-dependent improvement in cardiac output without significantly altering mean arterial blood pressure or heart rate. acs.org This profile is consistent with the desired therapeutic effects for a heart failure treatment.
The research leading to the identification of this compound was part of a broader effort to develop orally bioavailable small-molecule APJ agonists. This work also produced the clinical candidate BMS-986224. nih.gov While both compounds showed potent agonism of the APJ receptor and positive hemodynamic effects in preclinical models, this compound was ultimately selected as a backup development candidate. nih.gov
The following tables provide a comparative overview of the in vitro potency of this compound and its key comparators.
Table 1: In Vitro Potency of APJ Receptor Agonists
| Compound | Assay | Species | EC50 (nM) |
|---|---|---|---|
| This compound (Compound 21) | cAMP Inhibition | Human | 0.06 medchemexpress.com |
| [Pyr1]apelin-13 | cAMP Inhibition | Human | ~0.05 researchgate.net |
Table 2: Binding Affinity of APJ Receptor Agonists
| Compound | Assay | Species | Ki (nM) |
|---|---|---|---|
| This compound (Compound 21) | Radioligand Binding | Human | 0.07 medchemexpress.com |
These data indicate that this compound is a highly potent agonist, with in vitro potency and binding affinity comparable to, and in some measures exceeding, that of the clinical candidate BMS-986224 and the endogenous ligand [Pyr1]apelin-13. Its robust in vivo efficacy in preclinical models of heart failure underscores its potential as a therapeutic agent.
Role of Apj Receptor Agonist 5 in Specific Pre Clinical Disease Models and Physiological Systems
Cardiovascular System Research
Activation of the APJ receptor by agonists has demonstrated considerable effects on the cardiovascular system in preclinical research, highlighting its potential as a therapeutic target for heart disease and vascular conditions.
In animal models of heart failure and cardiac dysfunction, APJ receptor agonists have shown the ability to enhance cardiac performance. nih.govresearchgate.net Studies using small-molecule agonists like BMS-986224 have demonstrated a significant increase in cardiac output and stroke volume in rat models of cardiac hypertrophy and heart failure. nih.govnih.gov These beneficial effects on cardiac contractility often occur without a corresponding increase in heart rate. nih.gov The administration of these agonists can restore cardiac output to levels seen in healthy animals, suggesting a potent role in improving the mechanical efficiency of the failing heart. nih.govnih.gov Acute infusion of another small-molecule agonist, AMG 986, was found to increase systolic function in rat models with impaired cardiac function. researchgate.net These findings underscore the potential of APJ agonism to safely augment cardiac contractility, a critical need for new heart failure therapies. nih.govnih.gov
Table 1: Effects of APJ Receptor Agonists on Cardiac Function in Preclinical Heart Failure Models To view the interactive data table, please refer to the original source.
| Compound/Agonist | Animal Model | Key Findings | Reference |
|---|---|---|---|
| BMS-986224 | Renal Hypertensive Rat (RHR) | Increased stroke volume and cardiac output to levels of healthy animals. | nih.gov |
| BMS-986224 | Anesthetized Instrumented Rats | Increased cardiac output by 10-15% without affecting heart rate. | nih.gov |
| AMG 986 | Rat Model of Impaired Metabolic Function | Increased cardiac reserve during dobutamine (B195870) challenge. | researchgate.net |
The apelin/APJ system is a known regulator of vascular tone and blood pressure, though its effects can be complex. springernature.commdpi.com Activation of APJ receptors on endothelial cells typically promotes the release of vasodilators like nitric oxide, leading to vasodilation and a reduction in blood pressure. mdpi.comresearchgate.net Conversely, direct activation of APJ receptors on vascular smooth muscle cells can induce vasoconstriction. mdpi.comresearchgate.net In several preclinical models, the systemic administration of APJ agonists has resulted in a net reduction in blood pressure. researchgate.net For instance, acute infusion of small-molecule APJ agonists has been shown to reduce systemic vascular resistance in rat models of impaired cardiac function. researchgate.net This vasodilatory effect contributes to the afterload reduction that benefits cardiac function in heart failure models. nih.gov
Table 2: Effects of APJ Receptor Agonists on Vascular Tone and Blood Pressure in Animal Models To view the interactive data table, please refer to the original source.
| Agonist Type | Animal Model | Effect on Vascular System | Outcome | Reference |
|---|---|---|---|---|
| Small-molecule APJ agonist | Rat models of impaired cardiac function | Reduced systemic vascular resistance | Vasodilation | researchgate.net |
| Apelin Peptides | Various animal models | Endothelium-dependent vasodilation | Reduction in blood pressure | researchgate.net |
The apelin/APJ system plays a crucial role in the formation and structuring of blood vessels. kidneyresearchuk.org Research indicates that APJ signaling is vital for both physiological and pathological angiogenesis. kidneyresearchuk.org High expression of the APJ receptor is observed during embryonic development and postnatal blood vessel formation, particularly in the retina. researchgate.net Studies in mouse models have shown that the apelin/APJ system regulates vascular stabilization and maturation. kidneyresearchuk.org In vitro and ex vivo angiogenesis assays have demonstrated that targeted deletion or knockdown of apelin or APJ results in a significant reduction in endothelial tube formation and vessel branching. physiology.org Furthermore, apelin/APJ signaling appears to control the proliferation of astrocytes, which in turn affects retinal vascular remodeling. physiology.org This system can also modify the angiogenic response to other growth factors like vascular endothelial growth factor (VEGF), suggesting a cooperative role in vessel morphogenesis. physiology.org
Renal System Research
Emerging preclinical evidence suggests that the apelin/APJ system is an important regulator of kidney function and may offer protective effects in the context of renal disease. nih.govresearchgate.net
The APJ receptor and its ligands are expressed throughout the kidney, including in the glomeruli, renal vasculature, and tubular structures. nih.govnih.gov Preclinical studies have shown that the apelin system helps regulate glomerular hemodynamics and promotes aquaresis, the excretion of solute-free water. nih.gov In animal models of diabetic kidney disease, administration of apelin-13 (B560349) has been found to preserve glomerular architecture and reduce proteinuria. nih.gov APJ receptors are specifically localized in podocytes within the glomerulus, and their activation by agonists exerts an anti-apoptotic effect in high-glucose conditions, suggesting a protective role against podocyte injury in diabetes. nih.gov Furthermore, activation of the apelin system can increase renal blood flow. nih.gov
Table 3: Effects of APJ Receptor Agonists on Glomerular and Tubular Function To view the interactive data table, please refer to the original source.
| Agonist/Compound | Animal/Cell Model | Key Findings | Reference |
|---|---|---|---|
| Apelin-13 | Akita mouse model of Type 1 Diabetes | Preserved glomerular architecture, reduced proteinuria, inhibited renal inflammation. | nih.gov |
| Apelin-13 | Cultured mouse podocytes | Anti-apoptotic effect in high-glucose conditions. | nih.gov |
APJ receptor activation has demonstrated significant anti-fibrotic and anti-inflammatory effects in various preclinical models of kidney injury. nih.govresearchgate.net Fibrosis, the excessive scarring of tissue, is a common pathway for chronic kidney disease progression. In a mouse model of diabetes, apelin was shown to ameliorate renal fibrosis and glomerular damage. nih.gov The mechanism for this anti-fibrotic effect involves the suppression of endothelial-to-mesenchymal transition (EndMT) and the inhibition of the TGF-β/Smad signaling pathway, a key driver of fibrosis. nih.gov Similarly, in models of unilateral ureteric obstruction, the apelin system has been shown to reduce renal interstitial fibrosis by decreasing the deposition of extracellular matrix. researchgate.net Preclinical models consistently point to the direct anti-inflammatory and anti-fibrotic actions of the apelin system in the kidney. nih.gov
Table 4: Effects of APJ Receptor Agonists on Renal Fibrosis and Inflammation To view the interactive data table, please refer to the original source.
| Agonist/Compound | Animal Model | Key Anti-fibrotic/Anti-inflammatory Actions | Reference |
|---|---|---|---|
| Apelin | STZ-induced diabetic mouse model | Ameliorated diabetes-induced renal fibrosis and glomerular damage; inhibited EndMT. | nih.gov |
| Elabela (ELA) | Mouse model of unilateral ureteric obstruction | Inhibited inflammation, apoptosis, and fibrosis. | nih.gov |
Central Nervous System Research
The apelin/APJ system is widely expressed throughout the central nervous system (CNS) and is implicated in a variety of neurological processes. nih.govfrontiersin.org Activation of the APJ receptor has been shown to exert significant influence in models of brain injury, neuroinflammation, and pain.
Neuroprotection in Models of Ischemia and Neurodegeneration
Activation of the apelin/APJ system demonstrates significant neuroprotective effects in preclinical models of cerebral ischemia and neurodegeneration. nih.govresearchgate.net In the context of ischemic stroke, targeting the APJ receptor can mitigate neuronal injury through multiple mechanisms, including the suppression of excitotoxicity, oxidative stress, and apoptosis. nih.govfrontiersin.org Studies using endogenous agonists like apelin-13 show that this protection is mediated by various signaling pathways, including PI3K/Akt and ERK. nih.gov The system's activation helps reduce infarct size and inhibit neuronal apoptosis. nih.gov Furthermore, in chronic neurodegenerative disease models such as Alzheimer's and Parkinson's disease, the apelin/APJ system has been shown to regulate neurotrophic factors, reduce oxidative stress, and modulate autophagy, suggesting a therapeutic potential in slowing disease progression. nih.govresearchgate.net
| Model | Key Findings on APJ System Activation | Signaling Pathways Implicated |
| Ischemic Stroke | Reduces infarct size; Inhibits neuronal apoptosis; Suppresses oxidative and nitrative stress. nih.govfrontiersin.orgnih.gov | PI3K/Akt, ERK, AMPK/GSK-3β/Nrf2. nih.gov |
| Neurodegeneration (AD, PD models) | Regulates neurotrophic factors; Modulates autophagy; Reduces neuroinflammation. nih.govresearchgate.net | PI3K/Akt/mTOR. nih.gov |
Regulation of Blood-Brain Barrier Integrity
The apelin/APJ system plays a crucial role in maintaining the integrity of the blood-brain barrier (BBB). In models of ischemic injury, administration of apelin-13 has been shown to protect the BBB from damage. nih.govnih.gov This protective effect is achieved by inhibiting the degradation of tight junction proteins, such as occludin and claudin-5. nih.gov Additionally, APJ receptor activation can alleviate brain edema by modulating the expression of aquaporin-4 (AQP4), a key water channel protein in the brain. nih.govfrontiersin.org These actions collectively help to reduce vascular permeability and prevent the secondary brain injury that results from BBB disruption. nih.gov
Role in Neuroinflammation and Pain Pathways
The apelin/APJ system is a significant modulator of neuroinflammatory processes and pain signaling. nih.govresearchgate.net In response to inflammatory stimuli in the CNS, such as those present after an ischemic injury, APJ activation can inhibit the production of pro-inflammatory mediators. frontiersin.orgresearchgate.net For instance, apelin-13 has been observed to decrease levels of inflammatory chemokines. nih.gov
In the context of pain, the system exhibits a complex, dual function. frontiersin.orgnih.gov Depending on the route of administration and the specific pain model, activation of the APJ receptor can produce either antinociceptive (pain-relieving) or, conversely, hyperalgesic (pain-sensitizing) effects. frontiersin.orgnih.gov The antinociceptive properties are often linked to interactions with the opioid receptor system and the inhibition of excitatory neurotransmitter release in the spinal cord. nih.govfrontiersin.org This makes the apelin/APJ system a complex but potentially valuable target for novel analgesics. frontiersin.orgnih.gov
Metabolic Disorders Research
The apelin/APJ system is deeply involved in the regulation of energy metabolism, making it a significant area of research for metabolic disorders like diabetes and obesity. nih.govsciengine.com The receptor and its ligands are expressed in key metabolic tissues, including adipose tissue, skeletal muscle, and the pancreas. sciengine.comfrontiersin.org
Glucose Homeostasis and Insulin (B600854) Sensitivity in Pre-clinical Models of Diabetes
Activation of the APJ receptor has been consistently shown to improve glucose metabolism and enhance insulin sensitivity. nih.govfrontiersin.org In preclinical models of obesity and insulin resistance, administration of apelin improves glucose tolerance and stimulates glucose uptake into tissues like skeletal muscle and adipose tissue. nih.govnih.gov These beneficial effects are mediated through signaling pathways such as AMPK and PI3K/Akt. nih.gov Exogenous apelin administration has been shown to be effective even in states of hyperinsulinemia, suggesting its potential to act as an insulin sensitizer. frontiersin.org Furthermore, the apelin/APJ system is implicated in protecting against diabetic complications, including endothelial dysfunction and nephropathy. nih.gov
| Preclinical Model | Key Findings on APJ System Activation | Potential Outcome |
| Obese/Insulin-Resistant Mice | Improves glucose tolerance; Increases insulin sensitivity; Stimulates peripheral glucose uptake. nih.govfrontiersin.org | Enhanced glycemic control. |
| High-Glucose Treated Endothelial Cells | Suppresses apoptosis, inflammation, and oxidative stress. nih.gov | Protection against vascular complications. |
Adipose Tissue Remodeling and Energy Expenditure
The apelin/APJ system plays a direct role in the function and remodeling of adipose tissue. oup.comnih.gov Apelin, which is itself an adipokine secreted by fat cells, influences both white adipose tissue (WAT) and brown adipose tissue (BAT). frontiersin.orgoup.com Studies have shown that apelin treatment in mice can decrease the mass of white adipose tissue and increase the expression of Uncoupling Protein 1 (UCP1) in brown adipose tissue. oup.com UCP1 is a key protein responsible for thermogenesis (heat production), and its upregulation signifies an increase in energy expenditure. oup.com
Moreover, apelin-APJ signaling has been found to promote the differentiation of brown adipocytes and induce "browning" characteristics in white adipocytes, a process that converts energy-storing fat cells into energy-expending ones. nih.govnih.gov This remodeling of adipose tissue, combined with increased oxygen consumption and body temperature observed after apelin administration, points to the system's role in regulating whole-body energy expenditure and combating obesity. oup.comnih.gov
Pulmonary System Research
The apelin/APJ system is significantly expressed in the pulmonary vasculature and has been identified as a key regulator of pulmonary vascular tone and remodeling. Research into APJ receptor agonists has shown considerable promise in preclinical models of pulmonary diseases, particularly pulmonary hypertension, lung injury, and fibrosis.
Pulmonary hypertension (PH) is a progressive disease characterized by elevated pulmonary artery pressure and vascular remodeling. The apelin/APJ system is often downregulated in patients with PH, making it an attractive therapeutic target. Preclinical studies have demonstrated that activation of the APJ receptor can lead to beneficial hemodynamic effects and may reverse pathological remodeling.
One notable biased APJ receptor agonist, MM07, has been shown to be as effective as the endothelin receptor antagonist macitentan (B1675890) in a Sugen/hypoxia-induced rat model of pulmonary arterial hypertension (PAH). Treatment with MM07 led to a significant reduction in right ventricular systolic pressure and right ventricular hypertrophy. Furthermore, it reversed the muscularization of pulmonary vessels.
In other preclinical models, apelin infusion has been shown to improve pulmonary vascular hemodynamics. The vasodilatory effects of APJ agonists are often mediated by nitric oxide. The potential for synergistic effects with phosphodiesterase-5 (PDE5) inhibitors has also been noted in preclinical and clinical contexts, where co-administration resulted in a more significant reduction in pulmonary vascular resistance and an increase in cardiac output.
| APJ Receptor Agonist | Preclinical Model | Key Findings |
| MM07 | Sugen/hypoxia-induced PAH (rat) | - Reduced right ventricular systolic pressure- Decreased right ventricular hypertrophy- Reversed pulmonary vessel muscularization |
| Apelin | Animal models of PAH | - Improved pulmonary vascular hemodynamics- Reduced pulmonary vascular resistance- Increased cardiac output |
This table is generated based on available preclinical data for various APJ receptor agonists.
The apelin/APJ signaling pathway is considered an endogenous counter-injury mechanism in the lungs. In preclinical models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), activation of this pathway has demonstrated protective effects.
In a rat model of oleic acid-induced ARDS, stimulation of the apelin-APJ signaling with the agonist apelin-13 was found to alleviate lung pathologies, reduce extravascular lung water, and decrease capillary-alveolar leakage. The agonist also inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-α and monocyte chemoattractant protein-1.
| APJ Receptor Agonist | Preclinical Model | Key Findings |
| Apelin-13 | Oleic acid-induced ARDS (rat) | - Alleviated lung pathologies and inflammation- Reduced pulmonary edema and vascular leakage- Inhibited pro-inflammatory cytokine production |
| ANPA-073 & ANPA-137 | Bleomycin-induced pulmonary fibrosis (mouse) | - Significantly reduced inflammatory cell infiltration- Decreased overall fibrosis |
| APT-101 | Animal models of pulmonary fibrosis | - Diminished the onset of fibrosis- Reduced collagen accumulation |
| MM07 | In vitro models of fibrosis | - Inhibited fibrosis-related gene expression |
This table is generated based on available preclinical data for various APJ receptor agonists.
Oncology Research
The role of the apelin/APJ system in cancer is complex and appears to be context-dependent. It has been implicated in tumor angiogenesis, growth, and metastasis, making it a subject of intense investigation in oncology research.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. The apelin/APJ system has been identified as a key player in modulating tumor angiogenesis. High levels of APJ expression are often found on the endothelial cells of tumor-associated blood vessels.
In various preclinical cancer models, including pancreatic cancer, hepatocellular carcinoma, and glioblastoma, the apelin/APJ signaling pathway has been shown to promote the proliferation and migration of endothelial cells, contributing to the formation of new vascular networks within tumors. For instance, in a mouse model of hepatocellular carcinoma, activation of the apelin/APJ system was linked to arteriogenesis.
Conversely, the use of APJ antagonists, such as F13A, has been shown to decrease the density of thick arteries in tumors and inhibit tumor growth in preclinical models of hepatocellular carcinoma. This suggests that APJ receptor agonists could potentially modulate the tumor vasculature.
| APJ Receptor Agonist/Antagonist | Preclinical Model | Key Findings |
| Apelin | Pancreatic, hepatocellular, glioblastoma models | - Promotes proliferation and migration of endothelial cells- Induces formation of new blood vessels in tumors |
| F13A (antagonist) | Hepatocellular carcinoma (mouse) | - Decreased tumor artery density- Inhibited tumor growth |
This table is generated based on available preclinical data for various APJ receptor agonists and antagonists.
Beyond its role in angiogenesis, the apelin/APJ system can directly influence the behavior of cancer cells, affecting tumor growth, proliferation, and the metastatic cascade.
In preclinical models of melanoma, overexpression of apelin in tumor cells led to increased tumor growth. nih.gov The apelin/APJ axis has also been shown to promote the migration and invasion of cancer cells in various cancer types, including breast cancer, esophageal cancer, and lung adenocarcinoma. moomoo.com In a metastatic mouse model, apelin overexpression was found to increase both the number and size of lung metastases. moomoo.com
The signaling pathways implicated in these pro-tumorigenic effects often involve the activation of PI3K/Akt/mTOR and ERK1/2 pathways. moomoo.com Furthermore, the apelin/APJ system has been linked to the promotion of lymphangiogenesis and lymph node metastasis. nih.gov The use of APJ antagonists, such as ML221, has been shown to inhibit the growth of hepatocellular carcinoma in preclinical models, further highlighting the role of APJ activation in tumor progression. bioagelabs.com
| APJ Receptor Agonist/Antagonist | Preclinical Cancer Model | Key Findings |
| Apelin | Melanoma, breast cancer, lung cancer | - Promotes tumor cell proliferation and growth- Increases cancer cell migration and invasion- Enhances lung metastasis |
| ML221 (antagonist) | Hepatocellular carcinoma | - Inhibited tumor growth in vitro and in vivo |
This table is generated based on available preclinical data for various APJ receptor agonists and antagonists.
Other Emerging Therapeutic Areas
The therapeutic potential of targeting the APJ receptor extends beyond pulmonary and oncologic diseases. Preclinical research has identified several other promising areas where APJ receptor agonists may offer therapeutic benefits.
Metabolic Disorders: In preclinical models of diabetic obesity, APJ receptor agonists have been shown to improve glycemic control and glucose tolerance. moomoo.com The oral APJ agonist azelaprag has been demonstrated to promote muscle metabolism and prevent muscle atrophy in healthy volunteers on bed rest, suggesting its potential as a pharmacological mimetic of exercise. bioagelabs.com When combined with incretin (B1656795) therapies, APJ agonism has shown additive benefits in improving glycemic control. moomoo.com
Neurological Disorders: The apelin/APJ system has demonstrated neuroprotective effects in various preclinical models. Apelin-13, an endogenous APJ agonist, has been shown to protect neuronal cells against apoptosis and excitotoxic injury. frontiersin.org In models of Alzheimer's disease, the orally active APJ agonist CMF-019 has been shown to cross the blood-brain barrier, enhance insulin sensitivity in the hippocampus, and improve spatial learning and memory. hku.hk Furthermore, in preclinical models of stroke, targeting the apelin/APJ system has been suggested to offer neuroprotection by promoting angiogenesis and reducing excitotoxicity. frontiersin.org
Renal Diseases: The apelin/APJ system is expressed in the kidneys and plays a role in regulating renal hemodynamics and fluid balance. nih.gov Preclinical studies have shown that apelin is protective in several kidney injury models due to its anti-inflammatory and anti-fibrotic actions. nih.gov In a mouse model of diabetic kidney disease, apelin-13 was found to preserve glomerular architecture, reduce proteinuria, and inhibit renal inflammation. nih.gov
| APJ Receptor Agonist | Preclinical Model/Area | Key Findings |
| Generic APJ Agonists | Diabetic obesity (mouse) | - Improved glycemic control and glucose tolerance |
| Azelaprag | Healthy volunteers (bed rest) | - Promoted muscle metabolism and prevented atrophy |
| Apelin-13 | Neurological injury models | - Protected neurons from apoptosis and excitotoxicity- Preserved glomerular architecture in diabetic kidney disease |
| CMF-019 | Alzheimer's disease (mouse) | - Improved spatial learning and memory- Enhanced hippocampal insulin sensitivity |
This table is generated based on available preclinical data for various APJ receptor agonists.
Inflammation and Immune Response Modulation
Activation of the APJ receptor by its agonists plays a significant role in modulating inflammatory processes and immune responses, as demonstrated in various preclinical models. The apelin/APJ system is recognized for its involvement in physiological and pathophysiological conditions, where it can inhibit inflammatory responses. researchgate.net This modulation is often achieved through the downregulation of key inflammatory pathways, such as the nuclear factor-κB (NF-κB) pathway. researchgate.net
In models of acute lung injury (ALI), activation of the APJ system has been shown to protect against inflammation. nih.gov For instance, in lipopolysaccharide (LPS)-induced ALI, apelin administration ameliorates inflammatory responses. nih.gov This protective effect is associated with the suppression of the nuclear translocation of NF-κB and the subsequent reduction in macrophage infiltration. nih.gov Furthermore, APJ activation can inhibit the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation. nih.gov Treatment with apelin has been observed to markedly reduce the inflammatory responses induced by the activated NLRP3 inflammasome. nih.gov
The modulatory effects of APJ receptor agonists also extend to neuroinflammation. In an experimental autoimmune encephalomyelitis (EAE) animal model, which mimics multiple sclerosis, treatment with an apelin peptide agonist was found to be protective. nih.gov The administration of the agonist delayed the onset and reduced the severity of the disease by limiting immune cell entry into the brain. nih.gov This effect on leukocyte trafficking is a key aspect of its immune-modulatory function. Apelin affects the movement of leukocytes by influencing the expression of cell adhesion molecules that are crucial for their recruitment. nih.gov
The anti-inflammatory activity of the apelin/APJ system has been noted in a variety of other disease models as well, including cardiovascular, liver, and kidney diseases, where inflammation is a critical component of the pathology. researchgate.net The system's ability to suppress inflammatory reactions and alleviate microvascular dysfunction highlights its therapeutic potential. researchgate.net
Table 1: Effects of APJ Receptor Agonists on Inflammatory Markers in Preclinical Models
Compound Names Mentioned
Compound Name Apelin Arginine vasopressin (AVP) Desmopressin Lipopolysaccharide (LPS)
Structure Activity Relationships Sar and Ligand Design Principles for Apj Receptor Agonist 5
Identification of Key Pharmacophoric Features Governing APJ Receptor Agonist 5 Activity
The activity of hydroxypyrimidinone-based APJ receptor agonists like this compound is governed by several key pharmacophoric features. These have been elucidated through systematic medicinal chemistry efforts. The core scaffold consists of a central hydroxypyrimidinone ring, which serves as a crucial anchor for substituents that engage with the receptor's binding pocket.
Key pharmacophoric elements include:
A substituted N1-aryl group: This group plays a critical role in modulating the compound's properties. For instance, replacing an initial 2,6-dimethoxyphenyl group with a 2,6-diethylphenyl group was found to improve permeability while maintaining potency. acs.org
A substituent at the C2 position: Modifications at this position have been shown to significantly impact metabolic stability. The introduction of polar pyrazole (B372694) analogues at C2 can lead to excellent metabolic stability. acs.orgnih.gov
An amide linkage at the C5 position: This amide is a key interaction point. The nature of the amide substituent, particularly the use of constrained pyrrolidine (B122466) amides, has been shown to enhance potency. nih.gov
These features collectively contribute to the high affinity and agonist activity of compounds within this class.
Impact of Chemical Modifications on APJ Receptor Binding and Functional Selectivity
Systematic chemical modifications of the hydroxypyrimidinone and related hydroxypyridinone scaffolds have provided deep insights into their interaction with the APJ receptor and the potential for achieving functional selectivity.
Modifications at the C5 Position: The C5 position of the pyrimidinone core has been a focal point for optimization. The introduction of carboxamide moieties at this position has been found to be a successful strategy. For example, incorporating constrained phenyl-substituted pyrrolidine amides led to a significant improvement in potency. nih.gov Specifically, both the (R) and (S) isomers of these pyrrolidine amides demonstrated enhanced activity compared to less constrained analogues. nih.gov
| Compound Modification (at C5) | Relative Potency Improvement | Reference |
| Phenyl-substituted pyrrolidine amides | 5-fold increase | nih.gov |
| Unsubstituted pyrrolidine amides | More potent than pyridinone counterparts | nih.gov |
Modifications at the N1-Aryl Group: The N1-aryl substituent is crucial for balancing potency and pharmacokinetic properties. While a 2,6-dimethoxyphenyl group was present in earlier analogues, it was susceptible to monodemethylation, leading to the formation of atropisomeric metabolites. acs.orgnih.gov To circumvent this, a 2,6-diethylphenyl group was introduced. This modification not only addressed the metabolic instability but also improved the permeability of the compounds. acs.org
Modifications at the C2 Position: To enhance metabolic stability, the C2 position of the pyrimidinone ring was explored. The introduction of five-membered heterocycles, such as pyrazole, at this position resulted in analogues with excellent metabolic stability. nih.govdigitellinc.com However, this increase in polarity at the C2 position often led to a decrease in permeability, necessitating further optimization at other positions of the scaffold to achieve a balanced profile. acs.orgdigitellinc.com
Strategies for Enhancing Potency and Efficacy of this compound Analogs
The optimization of the hydroxypyrimidinone scaffold into highly potent and efficacious APJ receptor agonists has been driven by a multi-pronged strategy focused on enhancing receptor binding affinity and improving drug-like properties.
A key strategy involved the bioisosteric replacement of an oxadiazole moiety in an earlier series with a carboxamide group at the C3 of a pyridinone core, which was then translated to the C5 position of the pyrimidinone core. nih.gov This led to the discovery that tertiary amides were significantly more potent than their secondary amide counterparts. nih.gov
Furthermore, the introduction of specific substituents on the amide group was critical for enhancing potency. For instance, a para-chloro substitution on a phenyl ring linked to the amide via an ethyl group resulted in a 10-fold increase in potency. nih.gov The subsequent incorporation of constrained cyclic structures like pyrrolidine at the amide further amplified the agonist activity. nih.gov
The following table summarizes the impact of key modifications on the potency of hydroxypyrimidinone/hydroxypyridinone analogues:
| Modification | Impact on Potency (EC50) | Reference |
| Tertiary benzyl (B1604629) amide vs. secondary benzyl amide | ~10-fold increase | nih.gov |
| p-chloro phenyl ethyl amide vs. benzyl amide | ~10-fold increase | nih.gov |
| Phenyl-substituted pyrrolidine amides vs. p-chloro phenyl ethyl amide | ~5-fold increase | nih.gov |
| p-chloro substitution on 2-pyridyl isomers | Several-fold increase | nih.gov |
These strategic modifications culminated in the identification of compounds with picomolar to low nanomolar potency, comparable to the endogenous ligand (Pyr1)apelin-13. nih.gov
Rational Design Approaches for Next-Generation APJ Agonists Based on this compound Framework
The development of next-generation APJ agonists from the hydroxypyrimidinone framework has been guided by rational design principles, leveraging the SAR data to address specific challenges such as metabolic stability and permeability.
One of the primary challenges with early analogues was the metabolic liability of the N1-2,6-dimethoxyphenyl group. acs.org A rational approach was taken to replace this group with a 2,6-diethylphenyl moiety. This was hypothesized to be less prone to metabolism while maintaining the necessary steric bulk for potent receptor interaction. This change, coupled with the reoptimization of the C5 pyrroloamide substituents, led to a new generation of agonists with improved pharmacokinetic profiles. acs.orgnih.gov
Another example of rational design was the expansion of the SAR at the C2 position to improve metabolic stability. digitellinc.com By introducing various substituted cycloalkyl, phenyl, and heteroaryl groups, researchers were able to identify potent analogues with excellent metabolic stability. digitellinc.com Although this often came at the cost of reduced permeability, it provided a clear strategy for future optimization: balancing the polarity at C2 with less polar groups at other positions. acs.orgdigitellinc.com
The overarching design strategy involves a multi-parameter optimization process where improvements in potency, metabolic stability, and permeability are pursued in an iterative fashion, informed by the extensive SAR data generated for the hydroxypyrimidinone scaffold.
Biased Agonism in this compound and its Structural Determinants
Biased agonism describes the ability of a ligand to selectively activate one signaling pathway over another at the same receptor. For the APJ receptor, G-protein signaling is generally associated with therapeutic cardiovascular effects, while β-arrestin recruitment can lead to receptor desensitization and potentially adverse effects. nih.govnih.govfrontiersin.org
While specific quantitative data on the biased agonism of "this compound" is not detailed in the provided search results, the broader class of small-molecule APJ agonists has been a major focus for the development of G-protein biased ligands. The structural determinants of this bias are complex and arise from the unique conformational state of the receptor stabilized by the ligand. nih.gov
For related classes of APJ agonists, it has been shown that even minor chemical differences between ligands can lead to preferential activation of distinct signaling pathways. nih.gov The design of biased agonists often involves a systematic screening approach where compounds are evaluated in parallel assays for both G-protein activation (e.g., cAMP inhibition) and β-arrestin recruitment. nih.gov
In the context of the hydroxypyrimidinone framework and its precursors, the focus on optimizing for potent agonism in functional assays that measure G-protein signaling suggests an implicit drive towards G-protein biased agonists. The rational design strategies employed aim to mimic the beneficial effects of the endogenous apelin peptides, which are themselves considered biased agonists. The ultimate goal is to develop compounds that elicit a robust therapeutic response with minimized receptor desensitization, a hallmark of G-protein biased agonism. nih.govresearchgate.net Further studies would be required to precisely quantify the bias of this compound and to fully elucidate the specific structural features within the hydroxypyrimidinone scaffold that govern this functional selectivity.
Methodological Advances and Analytical Techniques in Apj Receptor Agonist 5 Research
Advanced Spectroscopic and Biophysical Techniques for Ligand-Receptor Interaction Studies
Understanding the precise molecular interactions between an agonist and its receptor is fundamental to drug discovery. Several advanced spectroscopic and biophysical methods are employed to characterize the binding kinetics, affinity, and conformational changes associated with the engagement of APJ receptor agonist 5.
Bioluminescence Resonance Energy Transfer (BRET): BRET is a powerful technique used to study protein-protein interactions in live cells. It has been instrumental in demonstrating the physical interaction and heterodimerization of the APJ receptor with other G-protein coupled receptors (GPCRs), such as the angiotensin II type 1 receptor (AT1). In a typical BRET assay, one receptor (e.g., APJ) is tagged with a bioluminescent donor (like Renilla luciferase) and the interacting partner (e.g., AT1) is tagged with a fluorescent acceptor (like yellow fluorescent protein). When the two receptors are in close proximity (less than 10 nm), energy is transferred from the donor to the acceptor, producing a measurable light signal that confirms their interaction. Studies have shown that adding an APJ agonist can increase the abundance of APJ:AT1 dimers, providing insight into the allosteric regulation between these two systems.
Radioligand Binding Assays: These classic assays remain a gold standard for quantifying the affinity of a ligand for its receptor. By using a radioactively labeled version of an APJ ligand, researchers can perform saturation binding experiments on cell membranes expressing the APJ receptor to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). Competition binding assays, where unlabeled agonists like this compound compete with the radioligand, are used to determine the inhibitory constant (Ki), providing a direct measure of binding affinity.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions. In this method, the APJ receptor is immobilized on a sensor chip, and a solution containing the agonist is flowed over the surface. The binding of the agonist to the receptor causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the precise calculation of association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be derived.
Fluorescence Spectroscopy: This technique leverages changes in the intrinsic fluorescence of proteins (from amino acids like tryptophan) or the use of extrinsic fluorescent probes to study ligand binding. When an agonist binds to the APJ receptor, it can induce conformational changes that alter the local environment of these fluorescent molecules, leading to a detectable change in fluorescence intensity or wavelength. This can be used to monitor binding events and determine binding constants.
| Technique | Principle | Key Parameters Measured | Application in APJ Receptor Research |
|---|---|---|---|
| Bioluminescence Resonance Energy Transfer (BRET) | Non-radiative energy transfer between a bioluminescent donor and a fluorescent acceptor. | Receptor-receptor proximity, dimerization. | Detecting physical interaction and heterodimerization of APJ with other GPCRs like AT1. |
| Radioligand Binding | Competition between a radiolabeled ligand and an unlabeled test compound for the receptor. | Binding Affinity (Kd, Ki), Receptor Density (Bmax). | Quantifying the binding affinity of novel agonists to the APJ receptor. |
| Surface Plasmon Resonance (SPR) | Detecting changes in refractive index upon molecular binding to a sensor surface. | Association/dissociation kinetics (kon, koff), Affinity (Kd). | Real-time, label-free analysis of the binding kinetics between agonists and the APJ receptor. |
| Fluorescence Spectroscopy | Measuring changes in fluorescence (intensity, wavelength) upon ligand binding. | Binding stoichiometry, Affinity (Kd). | Studying conformational changes in the APJ receptor induced by agonist binding. |
High-Throughput Screening (HTS) Platforms for Agonist Identification
The discovery of novel, non-peptidic APJ receptor agonists has been largely driven by high-throughput screening (HTS) of large chemical libraries. HTS platforms utilize automated, miniaturized assays to rapidly evaluate hundreds of thousands of compounds for their ability to activate the APJ receptor.
Several distinct HTS assays are commonly employed:
Calcium Mobilization Assays: The APJ receptor can couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium (Ca2+). HTS assays can be designed in cell lines co-expressing the APJ receptor with a promiscuous G-protein like Gα16. Agonist activation of the receptor triggers a robust Ca2+ release, which is measured using a fluorescent calcium indicator dye. This method provides a strong and reliable signal suitable for automated screening.
cAMP Inhibition Assays: The APJ receptor is also known to couple to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In this assay format, cells are first stimulated with an agent like forskolin to elevate cAMP levels. The ability of a test compound to inhibit this forskolin-induced cAMP production is then measured, typically using methods like Homogeneous Time-Resolved Fluorescence (HTRF). This assay was central to identifying and optimizing potent small-molecule agonists like BMS-986224.
β-Arrestin Recruitment Assays: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediates receptor desensitization, internalization, and initiation of G-protein-independent signaling pathways. HTS assays have been developed to detect the translocation of β-arrestin to the activated APJ receptor. These assays are crucial not only for identifying agonists but also for characterizing "biased agonists"—compounds that preferentially activate either the G-protein or the β-arrestin pathway.
The validation of hits from an HTS campaign is a critical step, involving counter-screening in parental cell lines lacking the APJ receptor to confirm specificity and performing concentration-response experiments to determine potency (EC50) and efficacy (Emax).
| HTS Assay Type | Signaling Pathway Measured | Principle of Detection | Example Agonists Identified/Characterized |
|---|---|---|---|
| Calcium Mobilization | Gq-protein activation | Fluorescent detection of increased intracellular Ca2+. | Initial hits from pilot libraries. |
| cAMP Inhibition | Gi-protein activation | Measurement of decreased cAMP levels, often via HTRF. | BMS-986224, AM-8123, AMG 986. |
| β-Arrestin Recruitment | β-arrestin pathway activation | Enzyme complementation or resonance energy transfer upon β-arrestin binding to the receptor. | AM-8123, AMG 986, ML233. |
Genetically Engineered Animal Models for APJ Receptor System Studies
To understand the physiological and pathophysiological roles of the APJ receptor system and to evaluate the in vivo effects of agonists, researchers rely on a variety of genetically engineered animal models.
Knockout Models: Mice lacking the gene for the APJ receptor (APJ-KO) or its endogenous ligand apelin have been crucial for elucidating the fundamental functions of this signaling system. For instance, studies using apelin-ApoE double-knockout mice have demonstrated that endogenous apelin signaling protects against the development of atherosclerosis. These models are invaluable for confirming that the therapeutic effects of an APJ agonist are indeed mediated through its intended target.
Disease Models: To test the therapeutic potential of APJ receptor agonists, researchers use animal models that mimic human diseases. For cardiovascular research, this includes rat models of heart failure induced by myocardial infarction or pressure overload. Chronic oral administration of small-molecule APJ agonists in these models has been shown to improve cardiac function and reduce myocardial collagen content, demonstrating the therapeutic promise of targeting this receptor.
Zebrafish Models: The zebrafish (Danio rerio) has emerged as a powerful model for studying developmental biology. Morphant and mutant zebrafish with disruptions in the apelin receptor have been used to investigate its critical role in embryonic cardiac development and the proper formation of the endoderm. These models allow for rapid in vivo visualization of developmental processes and can be used to screen for compounds that modulate APJ receptor activity during development.
Omics Technologies (e.g., transcriptomics, proteomics) for Pathway Delineation
Omics technologies provide a global, unbiased view of the molecular changes induced by the activation of a signaling pathway, making them powerful tools for delineating the downstream effects of APJ receptor agonists.
Transcriptomics: By using techniques like RNA sequencing (RNA-Seq), researchers can comprehensively profile the changes in gene expression that occur in cells or tissues following treatment with an APJ receptor agonist. This can reveal entire networks of genes and biological pathways regulated by the APJ system, moving beyond the immediate, well-known signaling events. For example, transcriptomic analysis of cardiac tissue from animals treated with this compound could identify novel genes involved in cardiac remodeling, angiogenesis, or metabolic regulation that are modulated by the drug.
Proteomics and Phosphoproteomics: While transcriptomics reveals changes in gene expression, proteomics analyzes changes at the protein level. Using mass spectrometry-based techniques, researchers can quantify changes in the abundance of thousands of proteins in response to agonist treatment. More specifically, phosphoproteomics focuses on identifying and quantifying changes in protein phosphorylation—a key mechanism in signal transduction. Applying phosphoproteomics to cells stimulated with an APJ receptor agonist can map the specific kinase cascades and downstream effector proteins that are activated, providing a detailed blueprint of the signaling network and potentially uncovering novel signaling nodes and therapeutic targets.
The integration of these multi-omics datasets offers a comprehensive understanding of how activating the APJ receptor with a specific agonist translates into a physiological response, bridging the gap between initial receptor binding and the ultimate cellular or organismal phenotype.
Comparative Analysis with Other Apj Receptor Modulators
Comparison with Endogenous Apelin Peptides (e.g., Apelin-13 (B560349), Elabela)
The primary endogenous ligands for the APJ receptor are peptides derived from the preproapelin protein, with Apelin-13 being one of the most potent and well-studied isoforms, and Elabela (also known as Apela), a more recently discovered peptide hormone. jicrcr.com
Potency and Efficacy:
"APJ receptor agonist 5" demonstrates high potency, with a reported half-maximal effective concentration (EC50) of 0.4 nM. dcchemicals.com This is comparable to the potency of Apelin-13, which has an EC50 value of 0.37 nM. medchemexpress.com Elabela, on the other hand, shows different potencies for different signaling pathways, with an EC50 of 8.6 nM for Gαi1 activation and 166 nM for β-arrestin-2 recruitment, suggesting a potential bias in its signaling mechanism. medchemexpress.com
Pharmacokinetic Profile:
A significant limitation of endogenous apelin peptides as therapeutic agents is their very short in vivo half-life, largely due to rapid degradation by proteases. mdpi.com This necessitates continuous infusion to maintain therapeutic concentrations. nih.gov In contrast, "this compound" is a non-peptide small molecule that has been developed to have excellent pharmacokinetic profiles, including oral bioavailability, which represents a major advantage for potential therapeutic applications. dcchemicals.com
Signaling Pathways:
Activation of the APJ receptor by its agonists can initiate downstream signaling through two main pathways: the G protein-dependent pathway (typically Gαi/o) and the β-arrestin pathway. jicrcr.com The Gαi/o pathway leads to the inhibition of adenylyl cyclase, reducing cyclic adenosine (B11128) monophosphate (cAMP) levels, which contributes to vasodilatory and cardioprotective effects. jicrcr.com The β-arrestin pathway is involved in receptor internalization and can also mediate distinct signaling events. jicrcr.com While detailed comparative studies on the signaling bias of "this compound" are not extensively published, its development as a therapeutic agent suggests it effectively engages the beneficial G protein-mediated pathways. Elabela's differential potency towards Gαi1 and β-arrestin-2 suggests it may be a biased agonist. medchemexpress.com
Table 1: Comparison of this compound with Endogenous Apelin Peptides
| Feature | This compound | Apelin-13 | Elabela |
|---|---|---|---|
| Molecular Type | Small molecule | Peptide | Peptide |
| Potency (EC50) | 0.4 nM | 0.37 nM | 8.6 nM (Gαi1), 166 nM (β-arrestin-2) |
| Oral Bioavailability | Yes | No | No |
| In Vivo Half-life | Extended | Very short | Short |
Comparison with Other Synthetic APJ Agonists
The quest for orally bioavailable and metabolically stable APJ agonists has led to the development of several synthetic small molecules in addition to "this compound".
Potency:
The landscape of synthetic APJ agonists includes compounds with varying potencies. For instance, "APJ receptor agonist 3" is reported to be exceptionally potent with an EC50 value of 0.027 nM. medchemexpress.com "APJ receptor agonist 4" also shows high potency with an EC50 of 0.06 nM. medchemexpress.com Another well-characterized synthetic agonist, BMS-986224, exhibits a high affinity for the APJ receptor with a dissociation constant (Kd) of 0.3 nM and an EC50 of 0.02 nM for the inhibition of forskolin-mediated cAMP production. medchemexpress.com "this compound", with an EC50 of 0.4 nM, is highly potent, though some other synthetic analogs demonstrate even lower EC50 values.
Pharmacokinetics and Oral Bioavailability:
A key driver in the development of synthetic APJ agonists is the need to overcome the poor pharmacokinetic properties of peptide-based ligands. jicrcr.com Like "this compound", many of these synthetic compounds, including "APJ receptor agonist 3", "APJ receptor agonist 4", and BMS-986224, are designed to be orally active. medchemexpress.commedchemexpress.com This shared characteristic underscores a significant advantage of this class of compounds over their endogenous peptide counterparts for chronic disease management.
Signaling Profile:
Table 2: Potency of Various Synthetic APJ Receptor Agonists
| Compound | Potency (EC50) |
|---|---|
| APJ receptor agonist 3 | 0.027 nM |
| APJ receptor agonist 4 | 0.06 nM |
| BMS-986224 | 0.02 nM (cAMP inhibition) |
| This compound | 0.4 nM |
Distinctive Features and Advantages of this compound
"this compound" possesses several key features and advantages that make it a noteworthy compound in the field of APJ receptor modulation.
Oral Bioavailability: The most significant advantage of "this compound" over endogenous apelin peptides is its oral activity. jicrcr.com This allows for non-invasive administration, which is crucial for the potential long-term treatment of chronic conditions like heart failure.
High Potency: With an EC50 in the sub-nanomolar range (0.4 nM), "this compound" is a highly potent activator of the APJ receptor, comparable in potency to the endogenous ligand Apelin-13. jicrcr.com
Favorable Pharmacokinetic Profile: Preclinical studies have indicated that "this compound" displays excellent pharmacokinetic profiles in rodent models. dcchemicals.com This suggests that it can achieve and maintain therapeutic concentrations in the body for a sufficient duration to exert its beneficial effects.
Demonstrated Preclinical Efficacy: "this compound" has been shown to lead to improved cardiac function in rodent models of heart failure, providing a strong rationale for its further investigation as a potential therapeutic agent. dcchemicals.com
Future Directions and Research Perspectives on Apj Receptor Agonist 5
Unexplored Physiological Roles and Disease Indications
Activation of the apelin (APJ) receptor is known to play a significant role in cardiovascular regulation, fluid homeostasis, energy metabolism, and angiogenesis. jicrcr.comnih.gov However, the full spectrum of its physiological influence remains an active area of investigation. Future research is poised to delve deeper into several promising, yet underexplored, areas.
One key area is the central nervous system. While the apelin/APJ system is known to be widely expressed in the brain and involved in regulating fluid balance, its potential roles in neuroinflammation, cognitive function, and neurodegenerative diseases are not well understood. researchgate.netresearchgate.net Exploring the impact of APJ agonism on these processes could open up entirely new therapeutic avenues.
Additionally, the role of the APJ system in tissue repair and fibrosis beyond the cardiovascular system is an emerging field. jicrcr.com Its influence on renal, pulmonary, and hepatic fibrosis is of particular interest, suggesting that APJ agonists could be investigated for chronic kidney disease, idiopathic pulmonary fibrosis, and other fibrotic conditions. The potential anti-inflammatory and anti-apoptotic effects of APJ activation also warrant further study in the context of sepsis and acute lung injury. researchgate.net
The diverse physiological effects linked to the APJ receptor suggest a range of potential new disease indications for agonists, as summarized below.
| Potential Indication | Rationale for Exploration |
| Neurodegenerative Diseases | Presence of APJ receptor in the CNS; potential neuroprotective effects. |
| Chronic Kidney Disease | Role in enhancing renal blood flow and reducing fibrosis. researchgate.net |
| Liver Fibrosis | Anti-fibrotic properties observed in other tissues. |
| Sepsis | Potential anti-inflammatory and protective effects. researchgate.net |
| Metabolic Syndrome | Involvement in glucose uptake, insulin (B600854) sensitivity, and lipid metabolism. jicrcr.comresearchgate.net |
Potential for Combination Therapies Involving APJ Receptor Agonist 5
The multifaceted actions of APJ receptor agonists make them attractive candidates for combination therapies, potentially offering synergistic effects and addressing complex diseases from multiple angles.
A significant area of interest is the combination of APJ agonists with therapies for metabolic disorders like type 2 diabetes and obesity. mdpi.com For instance, combining an APJ agonist with a glucagon-like peptide-1 (GLP-1) receptor agonist is being explored. mdpi.com GLP-1 agonists are established treatments that improve glycemic control and promote weight loss. APJ agonists also enhance insulin sensitivity and glucose uptake. jicrcr.com A combination could lead to more profound metabolic benefits. Researchers have developed hybrid co-agonist peptides that activate both APJ and GLP-1 receptors in a single molecule, demonstrating improved insulin secretion and appetite control in preclinical models. mdpi.comresearchgate.net
In the realm of cardiovascular disease, combining APJ agonists with standard-of-care heart failure medications, such as angiotensin receptor blockers (ARBs), is a logical next step. jicrcr.com The APJ system often counteracts the renin-angiotensin system, and a dual approach could provide complementary benefits in reducing cardiac load and improving heart function. researchgate.net
| Combination Partner | Therapeutic Area | Potential Synergistic Effect |
| GLP-1 Receptor Agonists | Type 2 Diabetes, Obesity | Enhanced glycemic control, insulin secretion, and weight management. mdpi.com |
| Angiotensin Receptor Blockers (ARBs) | Heart Failure, Hypertension | Complementary mechanisms for blood pressure reduction and improved cardiac function. jicrcr.com |
Challenges and Opportunities in APJ Receptor Agonist Development
The development of APJ receptor agonists, while promising, is not without its challenges. The primary endogenous ligands are peptides with very short half-lives, limiting their therapeutic utility. ahajournals.orgnih.gov This has driven the search for more stable peptide analogues and orally bioavailable small-molecule agonists. ahajournals.org
Key Challenges:
Pharmacokinetics: Achieving desirable drug-like properties, including oral bioavailability and a longer duration of action, remains a major hurdle, particularly for peptide-based agonists. jicrcr.com
Receptor Desensitization: Chronic stimulation of G protein-coupled receptors (GPCRs) like the APJ receptor can lead to desensitization and internalization, potentially reducing therapeutic efficacy over time. jicrcr.com
Biased Signaling: The APJ receptor can signal through different intracellular pathways (e.g., G-protein vs. β-arrestin pathways). The G-protein pathway is thought to mediate many of the beneficial cardiovascular effects, while the β-arrestin pathway may be linked to detrimental effects like cardiac hypertrophy. nih.gov Developing "biased agonists" that selectively activate only the desired pathway is a significant but complex challenge. nih.gov
Despite these challenges, significant opportunities exist. The development of orally active, non-peptidic agonists like BMS-986224 demonstrates that the pharmacokinetic limitations can be overcome. ahajournals.org Furthermore, the challenge of biased signaling also represents a major opportunity. A biased agonist could offer a more refined therapeutic effect with fewer side effects. nih.gov The increasing understanding of the APJ receptor's structure is enabling more rational, structure-based drug design to create these highly specific molecules. nih.gov
Novel Methodological Approaches for Advanced Research on this compound
Advancing the research on specific APJ agonists will require the application of sophisticated methodological approaches to fully characterize their behavior and therapeutic potential.
Structure-Based Drug Design: High-resolution imaging techniques like cryo-electron microscopy are providing unprecedented insight into the structure of the APJ receptor. nih.gov This structural information is crucial for computational modeling and in silico screening to design novel agonists with improved potency, selectivity, and biased signaling properties.
Advanced Cellular Assays: To address the complexity of biased agonism, researchers are moving beyond simple binding assays. High-throughput screening campaigns that simultaneously measure multiple downstream signaling pathways (e.g., cAMP inhibition for G-protein activity and β-arrestin recruitment) are essential for identifying and characterizing biased ligands early in the discovery process. ahajournals.orgresearchgate.net Bioluminescence Resonance Energy Transfer (BRET)-based biosensors are also being used to study G-protein activation and receptor internalization in real-time. ahajournals.org
Translational Models: While initial testing is done in cell lines, moving to more physiologically relevant models is key. This includes using primary human cardiomyocytes to confirm that effects seen in engineered cell lines translate to the target human cells. ahajournals.org Furthermore, sophisticated animal models of disease, such as the renal hypertensive rat model for cardiac dysfunction, are crucial for evaluating the chronic effects and therapeutic potential of new agonists in a complex in vivo system. ahajournals.org
These advanced methodologies will be instrumental in overcoming the current challenges in APJ agonist development and unlocking the full therapeutic potential of this important biological system.
Conclusion and Research Significance of Apj Receptor Agonist 5
Summary of Key Findings on APJ Receptor Agonist 5
"this compound," also identified as compound 3 in some contexts and closely related to compound 21 described in research from Bristol Myers Squibb, is a potent and orally active agonist of the apelin receptor. medchemexpress.comnih.gov Preclinical studies have demonstrated its potential as a therapeutic agent for heart failure.
Key findings from the research on this class of hydroxypyrimidinone compounds include:
High Potency: "this compound" exhibits a high affinity for the APJ receptor, with an EC50 value of 0.4 nM, indicating its ability to effectively activate the receptor at low concentrations. medchemexpress.com
Oral Bioavailability and Favorable Pharmacokinetics: A significant breakthrough in the development of this compound is its excellent pharmacokinetic profiles observed in various animal models, including rats, monkeys, and dogs. nih.govresearchgate.net This suggests that the compound can be effectively absorbed and distributed throughout the body when administered orally, a crucial advantage for chronic disease management.
Efficacy in Preclinical Heart Failure Models: In rodent models of heart failure, this class of compounds has demonstrated robust pharmacodynamic efficacy. nih.govresearchgate.net Treatment led to improvements in cardiac function, highlighting its potential to ameliorate the debilitating effects of heart failure.
Acceptable Preclinical Safety Profile: Preclinical toxicology studies have indicated an acceptable safety profile for this compound, a critical hurdle in the early stages of drug development. medchemexpress.comresearchgate.net
| Parameter | Finding | Species | Reference |
|---|---|---|---|
| Potency (EC50) | 0.4 nM | In vitro | medchemexpress.com |
| Pharmacokinetics | Excellent profiles | Rat, Monkey, Dog | nih.govresearchgate.net |
| Efficacy | Robust improvement in cardiac function | Rodent heart failure models | researchgate.net |
| Safety | Acceptable preclinical profile | Preclinical toxicology studies | medchemexpress.comresearchgate.net |
Broader Implications for APJ Receptor Biology and Drug Discovery
The discovery and development of "this compound" and its analogs have broader implications for the fields of APJ receptor biology and cardiovascular drug discovery.
Validation of Small-Molecule Agonists for a Peptide Receptor: The success in identifying a potent, orally bioavailable small-molecule agonist for the APJ receptor, which naturally binds to a peptide ligand, provides a strong validation for this therapeutic strategy. nih.govresearchgate.net It demonstrates that the complex signaling of the apelin system can be effectively modulated by non-peptidic compounds.
Potential for a New Class of Heart Failure Therapeutics: Heart failure remains a leading cause of morbidity and mortality worldwide, with a significant unmet medical need for novel therapies. nih.gov Orally active APJ receptor agonists, like the hydroxypyrimidinone series, could represent a new class of drugs for the treatment of heart failure, potentially offering an alternative or complementary approach to existing treatments. researchgate.net
Insights into APJ Receptor Pharmacology: The structure-activity relationship studies conducted during the development of these compounds provide valuable insights into the molecular interactions that govern the activation of the APJ receptor. researchgate.net This knowledge can guide the design of future, even more refined, APJ receptor modulators.
Shift Towards Orally Administered Therapies: The development of an orally active compound is a significant step forward from the native apelin peptide, which requires intravenous administration. nih.gov This shift towards oral therapies enhances patient convenience and compliance, which is crucial for the long-term management of chronic conditions like heart failure.
Remaining Research Gaps and Future Outlook
Despite the promising preclinical data, several research gaps need to be addressed before "this compound" or related compounds can become a clinical reality.
Clinical Trials in Humans: The most critical next step is to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in human clinical trials. Data from these trials will be essential to determine if the promising results from animal studies translate to patients with heart failure.
Long-term Safety and Efficacy: The long-term effects of chronic APJ receptor activation with a small-molecule agonist are not yet fully understood. Further studies are needed to assess the long-term safety and sustained efficacy of this therapeutic approach.
Understanding of Biased Agonism: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, is an important area of research for G protein-coupled receptors. nih.gov Future research could explore whether biased agonists of the APJ receptor could offer a more targeted therapeutic effect with fewer side effects.
Potential for Other Indications: While the primary focus has been on heart failure, the apelin/APJ system is implicated in a variety of other physiological processes. Future research could explore the therapeutic potential of "this compound" in other conditions, such as hypertension, metabolic disorders, and kidney disease.
Q & A
Q. What experimental methods are used to determine the potency (EC50) of APJ receptor agonist 5 in vitro?
this compound’s potency is typically quantified using cell-based assays measuring intracellular calcium mobilization or cAMP inhibition. For example, in vitro EC50 values (e.g., 0.4 nM for this compound) are derived from dose-response curves in HEK293 cells transfected with human APJ receptors . Researchers should standardize assay conditions (e.g., cell density, incubation time) and validate results against endogenous ligands like apelin-13 to ensure specificity .
Q. What preclinical models are suitable for evaluating this compound in heart failure (HF) research?
Rodent models, such as isoflurane-anesthetized Sprague Dawley rats, are commonly used to assess cardiac output (CO) and hemodynamic parameters. Intravenous infusion protocols (e.g., 10–100 µg/min/kg) allow dose-dependent evaluation of cardiac function with minimal blood pressure fluctuations . Researchers should include sham-operated controls and monitor biomarkers like BNP to validate HF progression .
Q. How is the oral bioavailability of this compound optimized for in vivo studies?
Pharmacokinetic (PK) profiling in rodents involves measuring plasma half-life, Cmax, and AUC after oral administration. This compound exhibits favorable PK properties in HF models, likely due to structural modifications enhancing metabolic stability (e.g., biphenyl acid derivatives) . Researchers should compare bioavailability across formulations (e.g., PEGylation) and species to refine dosing regimens .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
Discrepancies may arise from differences in receptor density, tissue distribution, or metabolite activity. To address this:
- Perform receptor occupancy studies using radiolabeled ligands in target tissues (e.g., heart, vasculature).
- Analyze metabolite profiles via LC-MS to identify active or inhibitory derivatives.
- Use conditional knockout models to confirm APJ-specific effects .
Q. What methodological strategies improve the translational relevance of this compound in HF research?
- Disease progression models : Use pressure-overload (e.g., transverse aortic constriction) or ischemia-reperfusion models to mimic human HF pathophysiology.
- Biomarker panels : Combine hemodynamic measurements (e.g., ejection fraction) with omics data (e.g., proteomics of myocardial tissue) to identify predictive signatures .
- Dose-ranging studies : Compare efficacy thresholds across species to guide clinical trial design .
Q. How do structural modifications of this compound influence receptor selectivity and off-target effects?
Structure-activity relationship (SAR) studies are critical. For example:
- Atropisomerism : The S-atropisomer of related agonists (e.g., APJ receptor agonist 1) shows 200-fold higher potency than the R-form, highlighting stereochemistry’s role .
- Substituent optimization : Adding fluorine or methyl groups to the biphenyl core can enhance binding affinity and reduce interactions with off-target GPCRs .
- In silico docking : Use molecular dynamics simulations to predict binding poses and guide synthetic modifications .
Data Contradiction and Validation
Q. How should researchers address conflicting data on this compound’s impact on blood pressure in HF models?
- Model-specific factors : Transient blood pressure drops (<5%) in anesthetized rats may not replicate conscious or chronic HF models .
- Endpoint variability : Standardize measurement protocols (e.g., telemetry vs. tail-cuff) and account for anesthesia effects.
- Mechanistic studies : Evaluate agonist-induced vasodilation in isolated arteries to isolate vascular vs. cardiac effects .
Ethical and Reporting Standards
Q. What reporting frameworks ensure transparency in preclinical studies of this compound?
- Follow ARRIVE guidelines for animal studies, detailing sample size justification, randomization, and blinding.
- Deposit raw data (e.g., PK curves, histopathology) in repositories with DOIs for reproducibility .
- Disclose funding sources and potential conflicts of interest, as per journal requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
